

Electronic Properties and Applications of Amide-Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: *5-(Aminocarbonyl)-2-methoxyphenylboronic acid*

CAS No.: *1127647-65-7*

Cat. No.: *B3213803*

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Executive Summary

This technical guide provides a comprehensive analysis of amide-substituted phenylboronic acids (PBAs), a class of organoboron compounds critical to molecular recognition, catalysis, and drug delivery. Unlike simple alkyl- or arylboronic acids, amide-substituted variants offer unique electronic tunability and functional versatility. The amide group acts not only as a handle for polymerization (e.g., in hydrogels) but also as an electronic modulator that shifts the Lewis acidity (pKa) of the boron center, thereby altering its binding affinity for diols (sugars) at physiological pH. This guide details the mechanistic underpinnings of these properties, provides comparative data, and outlines validated experimental protocols for their synthesis and characterization.

Electronic Structure & Substituent Effects

The reactivity of phenylboronic acids is governed by the electrophilicity of the boron atom, quantified by its pKa. The transition from the neutral trigonal planar form (

) to the anionic tetrahedral boronate form (

) is the key event in both sugar binding and catalysis.

Hammett Substituent Effects (Meta/Para)

In meta- and para- positions, the amide group influences the boron center through two competing electronic vectors:

- Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the amide group withdraw electron density from the phenyl ring, increasing the electrophilicity of the boron atom. This stabilizes the anionic boronate form, lowering the pKa (increasing acidity).
- Resonance Effect (+R): The nitrogen lone pair can donate electron density into the π -system. However, in amides, this lone pair is heavily delocalized into the carbonyl group, significantly dampening its ability to donate into the phenyl ring compared to an amine.

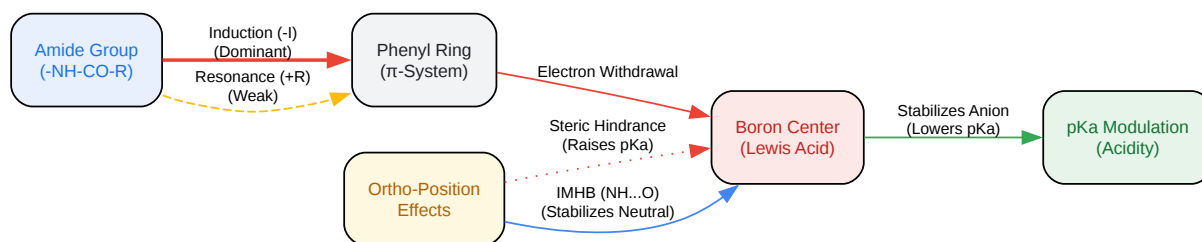
Net Result: The inductive withdrawal generally dominates, making amide-substituted PBAs slightly more acidic than unsubstituted phenylboronic acid. For example, 3-acrylamidophenylboronic acid (3-AAPBA) typically exhibits a pKa of ~8.0–8.2, compared to 8.8 for phenylboronic acid [1, 2].

The Ortho-Effect & Intramolecular Coordination

Ortho- substitution introduces steric constraints and proximal interactions that deviate from Hammett predictions.

- Intramolecular Hydrogen Bonding (IMHB): Unlike ortho- aminomethyl groups, which form strong B-N dative bonds (Wulff-type interactions), ortho- amides primarily form intramolecular hydrogen bonds between the amide N-H and the boronic acid oxygen (N-H \cdots O-B). This interaction stabilizes the neutral boronic acid form, often resisting ionization and potentially raising the pKa or altering binding kinetics [3, 4].
- Steric Hindrance: Bulky ortho- amide groups sterically hinder the formation of the tetrahedral boronate geometry, which requires the expansion of the coordination sphere. This often results in a lower binding constant for diols despite favorable electronic induction.

Visualization of Electronic Pathways



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Figure 1: Mechanistic flow of electronic effects in amide-substituted PBAs. Red arrows indicate destabilizing/withdrawing effects; green indicates stabilization/acidity increase.

Comparative Physicochemical Data

The following table synthesizes pKa values and electronic characteristics for key amide-substituted PBAs.

Compound	Structure	Position	pKa (approx.) ^[1] ^[2] ^[3] ^[4]	Electronic Character	Primary Application
Phenylboronic Acid (PBA)	Ph-B(OH) ₂	-	8.8 [1]	Reference Standard	General binding
3-Acrylamidophenylboronic acid (3-AAPBA)	3-(CH ₂ =CHCO NH)Ph-B(OH) ₂	Meta	8.05 - 8.2 [2]	Inductive EWG (-I)	Glucose-responsive hydrogels
4-Acetamidophenylboronic acid	4-(CH ₃ CONH)Ph-B(OH) ₂	Para	8.3 - 8.6 [5]	Weak EWG	Protease inhibitors
2-Acetamidophenylboronic acid	2-(CH ₃ CONH)Ph-B(OH) ₂	Ortho	> 8.8 (Est.)*	Steric hindrance + IMHB	Crystal engineering, Specificity

*Note: Ortho-derivatives often show higher pKa values than meta/para isomers due to steric inhibition of the tetrahedral geometry change required for ionization.

Applications in Sensing & Drug Delivery

Glucose Sensing Mechanism

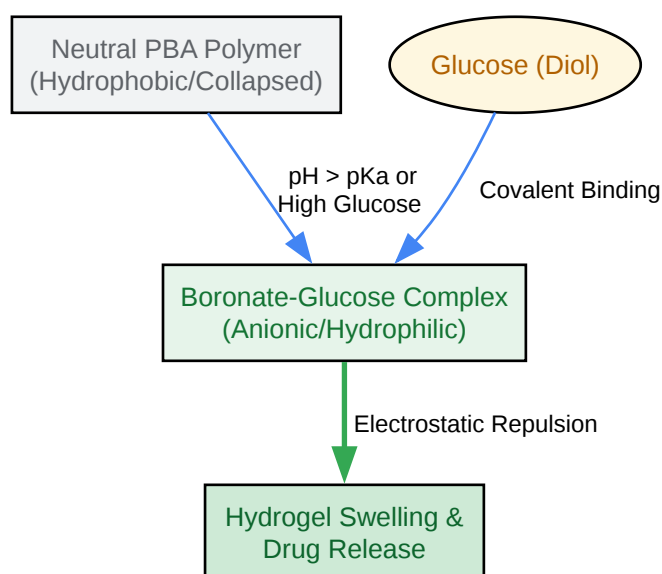
Amide-substituted PBAs are the gold standard for non-enzymatic glucose sensing. The mechanism relies on the reversible formation of cyclic boronate esters.

- **Neutral pH Operation:** Because 3-AAPBA has a lower pKa (~8.2) than PBA (8.8), a larger fraction exists as the reactive boronate anion at physiological pH (7.4). This enhances sensitivity to glucose compared to unsubstituted PBA.
- **Fluorescence Modulation:** When used in sensors (e.g., with Anthracene), binding glucose often suppresses Photoinduced Electron Transfer (PET), leading to fluorescence recovery.

Glucose-Responsive Insulin Delivery

Polymers incorporating 3-AAPBA swell in the presence of glucose.

- State 1 (Low Glucose): Polymer is collapsed (hydrophobic).
- State 2 (High Glucose): Glucose binds to PBA moieties, converting neutral boron to anionic boronate.
- Result: Increased charge density causes electrostatic repulsion and osmotic swelling, releasing encapsulated insulin [6].



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Figure 2: Logical flow of glucose-triggered hydrogel expansion using amide-PBA moieties.

Detailed Experimental Protocols

Synthesis of 3-Acrylamidophenylboronic Acid (3-AAPBA)

This protocol describes the synthesis of the polymerizable monomer 3-AAPBA from 3-aminophenylboronic acid. This method ensures high yield and purity for hydrogel applications [2, 7].

Reagents:

- 3-Aminophenylboronic acid monohydrate (5.0 g, 32.3 mmol)
- Acryloyl chloride (3.15 mL, 38.7 mmol)
- Sodium hydroxide (NaOH) (1M solution) or NaHCO₃
- Tetrahydrofuran (THF) and Deionized Water
- Inhibitor: Hydroquinone (trace)

Protocol:

- **Dissolution:** Dissolve 3-aminophenylboronic acid (5.0 g) in a mixture of THF (40 mL) and water (40 mL) in a round-bottom flask.
- **pH Adjustment:** Cool the solution to 0°C in an ice bath. Add NaOH (1M) dropwise to adjust pH to ~9–10 (or use excess NaHCO₃) to scavenge HCl generated during the reaction.
- **Acylation:** Add acryloyl chloride (3.15 mL) dropwise over 30 minutes while vigorously stirring. Maintain temperature at 0–4°C to prevent polymerization.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4 hours.
- **Workup:** Acidify the solution to pH ~2 using 1M HCl. The product, 3-AAPBA, will precipitate as a white solid.
- **Purification:** Filter the solid and wash with cold water. Recrystallize from hot water or water/methanol to remove unreacted amine and salts.
- **Validation:** Verify structure via ¹H-NMR (DMSO-d₆). Look for vinyl protons (δ 5.7–6.4 ppm) and amide NH (δ ~10.1 ppm).

Determination of pKa (Spectrophotometric Titration)

Principle: The UV absorption spectrum of PBA changes upon ionization (formation of boronate).

Protocol:

- Preparation: Prepare a 100 μ M solution of the amide-PBA in a buffer containing 0.1 M KCl (ionic strength control).
- Titration: Adjust pH from 4 to 11 using dilute HCl and KOH.
- Measurement: Record UV-Vis spectra at each pH step (0.2 pH increments). Monitor absorbance at

(typically ~260–270 nm).[3]
- Analysis: Plot Absorbance vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

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